molecular formula C14H7N3O6 B068767 5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid CAS No. 164394-23-4

5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid

Cat. No. B068767
CAS RN: 164394-23-4
M. Wt: 313.22 g/mol
InChI Key: XZQXNUFLUBLEIO-UHFFFAOYSA-N
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Description

5-Nitro-1,10-phenanthroline-2,9-dicarboxylic Acid is a chemical compound with the molecular formula C14H7N3O6 . It is a derivative of 1,10-phenanthroline-2,9-dicarboxylic acid .


Synthesis Analysis

A wide range of 1,10-phenanthroline-2,9-dicarboxylic acid diamides was synthesized, differing in the structure of substituents in the amide function and in the nature of substituents at positions 4 and 7 of the heteroaromatic ring . The synthesis process involved the use of alicyclic substituents .


Molecular Structure Analysis

The molecular structure of one of the ligands was unambiguously confirmed by X-ray diffraction analysis . The structure of the compounds can be controlled by changing substituents in the phenanthroline core and/or in the amide function .


Chemical Reactions Analysis

The extraction properties of these compounds can be controlled by changing substituents in the phenanthroline core and/or in the amide function . They demonstrate high values of selectivity coefficients in the separation of actinides and lanthanides .


Physical And Chemical Properties Analysis

The molecular formula of 5-Nitro-1,10-phenanthroline-2,9-dicarboxylic Acid is C14H7N3O6. It has an average mass of 313.222 Da and a monoisotopic mass of 313.033478 Da .

Scientific Research Applications

Extraction of Lanthanide Nitrates

The compound is used in the extraction of lanthanide nitrates. The extraction process proceeds in two competing directions: in the form of neutral complexes and in the form of tight ion pairs . This application is particularly important in the world economy, where the use of lanthanides and their compounds have been rapidly growing .

Synthesis of 5-Amino-1,10-Phenanthroline

5-Nitro-1,10-phenanthroline-2,9-dicarboxylic Acid is used as a precursor for the synthesis of 5-amino-1,10-phenanthroline . This derivative has its own set of applications, further expanding the utility of the original compound.

Synthesis of 5-Isothiocyanato-1,10-Phenanthroline

In addition to 5-amino-1,10-phenanthroline, the compound is also used in the synthesis of 5-isothiocyanato-1,10-phenanthroline . This derivative can be used in various chemical reactions and processes.

Redox Titrations

5-Nitro-1,10-phenanthroline complexes of iron find wide applications in redox titrations . These titrations are essential in analytical chemistry for determining the oxidation state of an element or the concentration of a specific redox-active species.

Synthesis of Copper(II) Complexes

The compound is used in the synthesis of copper(II) complexes with 2-furancarboxylic or 5-nitro-2-furancarboxylic acid anion . These complexes have potential applications in various fields, including catalysis and materials science.

Electron/Energy Transfer Studies

New dyads based on an unsymmetrical perylene diimide incorporating chelating 1,10-phenanthroline and its corresponding square-planar complexes with dichloroplatinum(ii) and dichloropalladium(ii) have been synthesized and studied for electron/energy transfer . This application is particularly relevant in the field of materials science and energy production.

Mechanism of Action

Target of Action

The primary target of 5-nitro-1,10-phenanthroline-2,9-dicarboxylic acid (5NP) is Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a major global health concern .

Mode of Action

5NP exhibits a dual mechanism of action against Mycobacterium tuberculosis. Firstly, it is activated in an F420-dependent manner , resulting in the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites in bacteria . Secondly, 5NP also kills naturally resistant intracellular bacteria by inducing autophagy in macrophages .

Biochemical Pathways

It is known that 5np is activated in an f420-dependent manner . This suggests that it may interfere with the F420-dependent redox reactions in the bacterium. Additionally, 5NP induces autophagy in macrophages , which could affect various cellular processes including protein degradation and immune response.

Pharmacokinetics

The fact that 5np can kill intracellular bacteria suggests that it is able to penetrate cell membranes

Result of Action

The action of 5NP results in the death of Mycobacterium tuberculosis, both extracellular and intracellular . This is achieved through the generation of toxic metabolites and the induction of autophagy in host cells .

Action Environment

The efficacy and stability of 5NP could be influenced by various environmental factors. For instance, the presence of F420, a cofactor found in certain bacteria including Mycobacterium tuberculosis, is necessary for the activation of 5NP . Additionally, the intracellular environment of macrophages, where 5NP induces autophagy, could also influence its action . .

properties

IUPAC Name

5-nitro-1,10-phenanthroline-2,9-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7N3O6/c18-13(19)8-3-1-6-5-10(17(22)23)7-2-4-9(14(20)21)16-12(7)11(6)15-8/h1-5H,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQXNUFLUBLEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C3C(=C(C=C21)[N+](=O)[O-])C=CC(=N3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428798
Record name 5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid

CAS RN

164394-23-4
Record name 5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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